molecular formula C6H9N3O6 B14136169 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine CAS No. 99694-81-2

3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine

Katalognummer: B14136169
CAS-Nummer: 99694-81-2
Molekulargewicht: 219.15 g/mol
InChI-Schlüssel: WLHZKQYVDKRZKW-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine, also known as beta-N-Oxalyl-L-alpha,beta-diaminopropionic acid, is a non-proteinogenic amino acid. It is a derivative of L-alanine, where the amino group is substituted with a carboxycarbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine typically involves the Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of non-enolizable aldehydes, secondary amines, and enolizable carbonyl compounds as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce simpler amino acids .

Wirkmechanismus

The mechanism by which 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as HIF-prolyl hydroxylase-2, affecting cellular processes like hypoxia response . The compound’s structure allows it to participate in hydrogen bonding and ionic interactions, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine is unique due to its specific substitution pattern on the L-alanine backbone, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

99694-81-2

Molekularformel

C6H9N3O6

Molekulargewicht

219.15 g/mol

IUPAC-Name

(2S)-2-amino-3-(oxalocarbamoylamino)propanoic acid

InChI

InChI=1S/C6H9N3O6/c7-2(4(11)12)1-8-6(15)9-3(10)5(13)14/h2H,1,7H2,(H,11,12)(H,13,14)(H2,8,9,10,15)/t2-/m0/s1

InChI-Schlüssel

WLHZKQYVDKRZKW-REOHCLBHSA-N

Isomerische SMILES

C([C@@H](C(=O)O)N)NC(=O)NC(=O)C(=O)O

Kanonische SMILES

C(C(C(=O)O)N)NC(=O)NC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.